Sodium 3-(3-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C10H11NaO3 and a molecular weight of 202.18 g/mol . It is a sodium salt derivative of 3-(3-methoxyphenyl)propanoic acid, which belongs to the class of phenylpropanoids. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3-(3-methoxyphenyl)propanoate can be synthesized through the reaction of 3-(3-methoxyphenyl)propanoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to form the sodium salt. The reaction is usually carried out at room temperature and can be represented by the following equation:
C10H12O3+NaOH→C10H11NaO3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and concentration, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups, such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: 3-(3-methoxyphenyl)propanoic acid or 3-(3-methoxyphenyl)propanone.
Reduction: 3-(3-methoxyphenyl)propanol or 3-(3-methoxyphenyl)propane.
Substitution: 3-(3-halophenyl)propanoate derivatives.
Scientific Research Applications
Sodium 3-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate certain receptors, such as GPR41, which play a role in lipid metabolism and anti-obesity effects . The compound’s methoxy group and phenylpropanoate backbone are crucial for its binding affinity and biological activity.
Comparison with Similar Compounds
Sodium 3-(3-methoxyphenyl)propanoate can be compared with other similar compounds, such as:
Sodium 3-(4-hydroxyphenyl)propanoate: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.
Sodium 3-(3,4-dimethoxyphenyl)propanoate: The presence of an additional methoxy group can enhance certain properties, such as solubility and stability.
Sodium 3-(3-chlorophenyl)propanoate:
Properties
Molecular Formula |
C10H11NaO3 |
---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
sodium;3-(3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C10H12O3.Na/c1-13-9-4-2-3-8(7-9)5-6-10(11)12;/h2-4,7H,5-6H2,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
GULWYQAFDMRXEB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.